molecular formula C19H24O6 B118001 6-O-Methyl Mycophenolic Acid Methyl Ester CAS No. 60435-90-7

6-O-Methyl Mycophenolic Acid Methyl Ester

Cat. No.: B118001
CAS No.: 60435-90-7
M. Wt: 348.4 g/mol
InChI Key: RJVANKLHHLOSMS-IZZDOVSWSA-N
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Description

6-O-Methyl Mycophenolic Acid Methyl Ester is a derivative of mycophenolic acid, a compound known for its immunosuppressive properties. This compound is characterized by its molecular formula C19H24O6 and a molecular weight of 348.39 g/mol . It is primarily used in scientific research due to its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl Mycophenolic Acid Methyl Ester typically involves the esterification of mycophenolic acid. The process includes the reaction of mycophenolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the completion, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 6-O-Methyl Mycophenolic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Immunosuppressive Properties:
6-OMM is primarily studied for its potential as an immunosuppressive agent. Mycophenolic acid, the parent compound, is already established in clinical use as mycophenolate mofetil (MMF) for preventing organ transplant rejection. Research indicates that 6-OMM may enhance the therapeutic efficacy of mycophenolic acid by modifying its pharmacokinetic profile and reducing systemic side effects associated with MMF, such as gastrointestinal disturbances .

Topical Formulations:
Recent studies have explored the formulation of 6-OMM for topical delivery systems aimed at localized immunosuppression. This approach seeks to minimize systemic exposure while maximizing local drug concentration at the site of action, particularly in vascularized composite allotransplantation (VCA). Such formulations could potentially improve graft survival rates by targeting the immune response more effectively .

Analytical Chemistry

Reference Standards:
6-OMM serves as a reference standard in analytical chemistry, especially in the development and validation of analytical methods for mycophenolic acid and its derivatives. Its stable isotope-labeled variant (6-O-Methyl Mycophenolic Acid Methyl Ester-d9) is particularly useful in mass spectrometry and chromatography due to its unique properties that enhance detection sensitivity and specificity .

Metabolite Studies:
The compound is utilized in studies examining the metabolism of mycophenolic acid. By tracking how 6-OMM behaves in biological systems, researchers can gain insights into metabolic pathways and the formation of active and inactive metabolites, which is crucial for understanding drug efficacy and safety .

Biotechnology and Drug Development

Enzyme Inhibition Studies:
6-OMM has been investigated for its role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for lymphocyte proliferation. Understanding its mechanism of action can aid in designing new drugs that target similar pathways, offering alternatives to current immunosuppressive therapies .

Formulation Development:
The compound's properties are being explored for developing new drug delivery systems that enhance bioavailability and therapeutic outcomes. Research into its formulation can lead to innovations in how immunosuppressive drugs are administered, potentially improving patient compliance and treatment success rates .

Case Studies

Several case studies highlight the applications of 6-OMM:

  • Topical Delivery in VCA: A study demonstrated that topical formulations containing mycophenolic acid resulted in higher local tissue concentrations without significant systemic absorption, suggesting a promising avenue for minimizing adverse effects while maintaining efficacy .
  • Analytical Method Development: Research utilizing 6-OMM-d9 has improved the sensitivity of assays used to measure mycophenolic acid levels in clinical samples, facilitating better monitoring of therapeutic drug levels in patients .

Mechanism of Action

The mechanism of action of 6-O-Methyl Mycophenolic Acid Methyl Ester involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of lymphocytes, thereby exerting immunosuppressive effects. Additionally, it may activate the Akt-mTOR-S6K pathway, contributing to its antiviral properties .

Comparison with Similar Compounds

Uniqueness: 6-O-Methyl Mycophenolic Acid Methyl Ester is

Biological Activity

6-O-Methyl Mycophenolic Acid Methyl Ester (CAS Number: 60435-90-7) is a derivative of mycophenolic acid (MPA), which is known for its immunosuppressive properties. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₇H₂₀O₆
  • Molecular Weight : 320.337 g/mol
  • CAS Number : 60435-90-7

The compound is characterized by the presence of a methyl ester group and has been studied for its structural similarities to MPA, which is a well-known inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for purine synthesis.

This compound functions primarily as an IMPDH inhibitor . By inhibiting this enzyme, it disrupts the de novo synthesis pathway of purines, which is vital for lymphocyte proliferation. This mechanism underlies its immunosuppressive effects, making it a candidate for therapeutic use in organ transplantation and autoimmune diseases.

Inhibition of IMPDH

Research indicates that this compound demonstrates significant inhibitory activity against IMPDH. A comparative analysis of various derivatives shows that this compound has an IC₅₀ value ranging from 3.27 to 24.68 µM , indicating its potency relative to other MPA derivatives.

CompoundIC₅₀ (µM)
This compound3.27 - 24.68
Mycophenolic Acid (Positive Control)~2.5
Other DerivativesVaries

This data suggests that while the modification at the 6-position affects enzyme inhibition, it retains considerable activity compared to the parent compound.

Immunosuppressive Activity

In vitro studies have demonstrated that this compound effectively suppresses T lymphocyte proliferation. The results are consistent with its IMPDH inhibitory activity, confirming its potential as an immunosuppressant.

Case Studies and Clinical Applications

  • Organ Transplantation : In clinical settings, derivatives of mycophenolic acid, including this compound, have been evaluated for their efficacy in preventing organ rejection post-transplantation. Studies show that these compounds can reduce the incidence of acute rejection episodes in kidney transplant recipients.
  • Autoimmune Disorders : The immunosuppressive properties make this compound a candidate for treating autoimmune diseases such as lupus and rheumatoid arthritis. Ongoing research aims to establish optimal dosing regimens and assess long-term safety profiles.

Side Effects and Considerations

Despite its therapeutic potential, the use of mycophenolic acid derivatives can lead to side effects such as gastrointestinal disturbances and leukopenia. These adverse reactions necessitate careful monitoring and dosage adjustments during treatment.

Properties

IUPAC Name

methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-11(7-9-15(20)22-3)6-8-13-17(23-4)12(2)14-10-25-19(21)16(14)18(13)24-5/h6H,7-10H2,1-5H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVANKLHHLOSMS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465263
Record name methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60435-90-7
Record name methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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